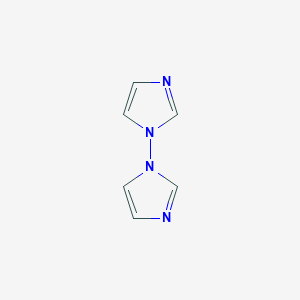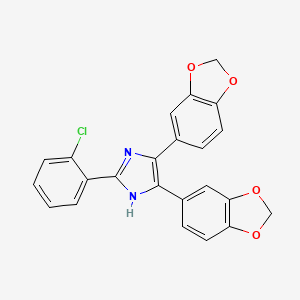
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is a complex organic compound characterized by its unique structure, which includes two benzodioxole groups and a chlorophenyl group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-benzodioxole derivatives under acidic or basic conditions to form the intermediate compounds. These intermediates are then cyclized with imidazole derivatives in the presence of catalysts such as Lewis acids or bases to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-phenyl-1H-imidazole: Similar structure but lacks the chlorophenyl group.
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-1H-imidazole: Similar structure with a different position of the chlorine atom.
Uniqueness
4,5-Bis(2H-1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
114499-47-7 |
|---|---|
Fórmula molecular |
C23H15ClN2O4 |
Peso molecular |
418.8 g/mol |
Nombre IUPAC |
4,5-bis(1,3-benzodioxol-5-yl)-2-(2-chlorophenyl)-1H-imidazole |
InChI |
InChI=1S/C23H15ClN2O4/c24-16-4-2-1-3-15(16)23-25-21(13-5-7-17-19(9-13)29-11-27-17)22(26-23)14-6-8-18-20(10-14)30-12-28-18/h1-10H,11-12H2,(H,25,26) |
Clave InChI |
PUJGEUIKFRVXLT-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=C(N=C(N3)C4=CC=CC=C4Cl)C5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


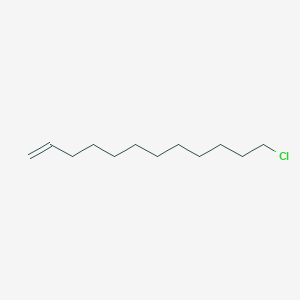
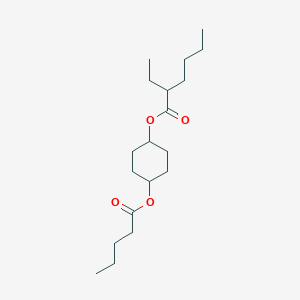
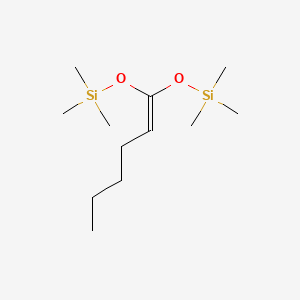
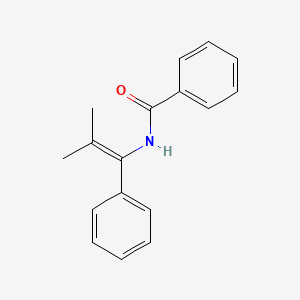
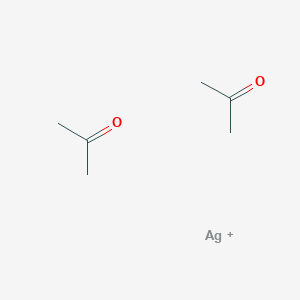
![2-acetamido-N-[1-[[1-(tert-butylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide](/img/structure/B14288364.png)
![Methyl 2,5-bis[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14288365.png)
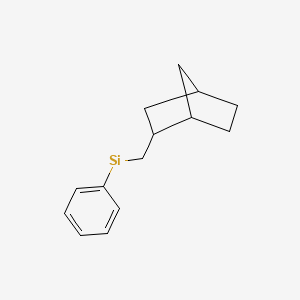

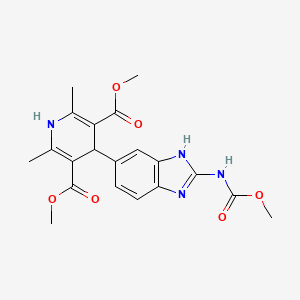

![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)

